cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid” is a small-molecule organic compound. It is a chiral compound and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2S)-2-(4-methylbenzoyl)cyclopentanecarboxylic acid .
Molecular Structure Analysis
The molecular formula of “cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid” is C14H16O3 . The InChI code for this compound is 1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of “cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid” is 232.28 g/mol . The compound is not chirally pure and contains a mixture of enantiomers .Scientific Research Applications
Chemical Synthesis and Catalysis
- The compound has been used in the synthesis of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers, which involves the reaction of cyclopentane- or cyclohexane-1-carboxylic acid with amides and subsequent ring closures (Szakonyi et al., 1998).
- It has been utilized in palladium-tetraphosphine catalyzed cross-coupling reactions, displaying a significant influence of the ligand's nature on the reaction outcome (Feuerstein et al., 2001).
Analytical Chemistry
- In analytical chemistry, methods involving this compound have been developed for monitoring pyrethroid metabolites in human urine. This includes the detection and quantification of various cyclopropane carboxylic acids in urine samples (Arrebola et al., 1999).
Organic Chemistry
- In the realm of organic chemistry, it has been used for preparing pyrrolo[2,1-b]- and isoindolo[1,2-b][3,1]epoxyquinazolines, which involved reactions with various γ-oxocarboxylic acids, including cis-2-(4-methylbenzoyl)cyclohexanecarboxylic acid (Kanizsai et al., 2007).
properties
IUPAC Name |
(1R,2S)-2-(4-methylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-5-7-10(8-6-9)13(15)11-3-2-4-12(11)14(16)17/h5-8,11-12H,2-4H2,1H3,(H,16,17)/t11-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUABZLEGQFYQH-NWDGAFQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641306 |
Source
|
Record name | (1R,2S)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
732253-47-3 |
Source
|
Record name | (1R,2S)-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.